REACTION_CXSMILES
|
[CH:1]1[C:5]2=[C:6]([OH:15])[C:7]3[CH:14]=[CH:13][C:11](=[O:12])[O:10][C:8]=3[CH:9]=[C:4]2[O:3][CH:2]=1.[Cl:16][CH2:17][CH2:18][CH2:19][CH2:20]I.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:16][CH2:17][CH2:18][CH2:19][CH2:20][O:15][C:6]1[C:7]2[CH:14]=[CH:13][C:11](=[O:12])[O:10][C:8]=2[CH:9]=[C:4]2[O:3][CH:2]=[CH:1][C:5]=12 |f:2.3.4|
|
Name
|
|
Quantity
|
817 mg
|
Type
|
reactant
|
Smiles
|
C1=COC=2C1=C(C3=C(C2)OC(=O)C=C3)O
|
Name
|
|
Quantity
|
1.413 g
|
Type
|
reactant
|
Smiles
|
ClCCCCI
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred for 15-20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 30 hours the reaction mixture was concentrated under reduced pressure
|
Duration
|
30 h
|
Type
|
DISTILLATION
|
Details
|
distilled off the solvent almost completely
|
Type
|
TEMPERATURE
|
Details
|
The oily residue was cooled
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×100 ml of dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The dichloromethane layer was extracted with 1×25 ml of 1% sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
to separate trace amounts of un-reacted 5-hydroxypsoralen
|
Type
|
WASH
|
Details
|
The dichloromethane layer was washed with 30 ml of 2% hydrochloric acid
|
Type
|
WASH
|
Details
|
further washed with water to neutral pH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
to wash out the excess 4-chlorobutyl iodide
|
Type
|
CUSTOM
|
Details
|
The resulting 5-(4-chlorobutoxy)psoralen was used for the synthesis of various derivatives without further purification
|
Reaction Time |
17.5 (± 2.5) min |
Name
|
|
Type
|
|
Smiles
|
ClCCCCOC1=C2C(=CC3=C1C=CC(O3)=O)OC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |